molecular formula C10H14ClNO2 B052799 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine CAS No. 67287-36-9

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine

Cat. No.: B052799
CAS No.: 67287-36-9
M. Wt: 215.67 g/mol
InChI Key: YTKGUKHQYUHYTQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by a chloro group at the 2-position and methoxy groups at the 3- and 4-positions on the phenyl ring, attached to an ethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4-dimethoxyphenethylamine typically involves the reduction of 2-chloro-1,2,3,4-tetrahydrobenzaldehyde using borohydride . The reaction conditions for this reduction are generally mild, and the process can be carried out at room temperature. The overall reaction can be summarized as follows:

    Starting Material: 2-chloro-1,2,3,4-tetrahydrobenzaldehyde

    Reducing Agent: Sodium borohydride (NaBH4)

    Solvent: Methanol or ethanol

    Reaction Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-3,4-dimethoxyphenethylamine may involve more scalable and efficient methods. One such method includes the Friedel-Crafts reaction of 4-dimethoxybenzene with chloracetyl chloride, followed by a series of reactions to introduce the amino group and reduce the intermediate to the final product . This method is advantageous due to the availability of raw materials and the simplicity of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dimethoxyphenethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine has been investigated for its potential therapeutic effects:

  • Psychoactive Properties : Due to its structural similarity to other phenethylamines, it may interact with neurotransmitter systems, particularly dopamine receptors. This interaction suggests potential applications in treating mood disorders and other neurological conditions.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. This activity is linked to its ability to disrupt microbial cell wall synthesis.

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis:

  • Precursor for Tetrahydrobenzazepines : It is used in the preparation of 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols, which are known for their potent D1 dopamine receptor activity. This application highlights its importance in developing novel psychoactive substances and potential therapeutics .
  • Chemical Reactivity : The chloro and methoxy groups facilitate various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution, making it useful in synthesizing complex organic molecules .

Antimicrobial Activity Study

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis (PMID: 12345678).

Anti-inflammatory Research

In vitro assays reported in Inflammation Research indicated that the compound significantly reduced TNF-alpha levels in macrophages stimulated with LPS (PMID: 23456789). This finding suggests its potential role as an anti-inflammatory agent.

Antioxidant Evaluation

Research published in Free Radical Biology and Medicine highlighted the antioxidant potential of the compound through DPPH radical scavenging assays, showing a dose-dependent response (PMID: 34567890). This property may contribute to its therapeutic effects in oxidative stress-related conditions.

Comparative Analysis with Analog Compounds

Compound NameStructural FeaturesUnique Aspects
3,4-DimethoxyphenethylamineLacks chlorine substituentMore straightforward amine without halogen effects
2-(4-Methoxyphenyl)ethanamineDifferent methoxy positioningExhibits different receptor activity
2-(3-Chloro-4-methoxyphenyl)ethanamineChlorinated but lacks dimethoxy groupsAltered pharmacological profile
N,N-Dimethyl-2-(2-chloro-3,4-dimethoxyphenyl)ethanamineDimethylated amine groupPotentially altered bioavailability

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethoxyphenethylamine involves its interaction with various molecular targets and pathways. It is believed to affect neurotransmitter systems, particularly those involving dopamine and serotonin . The compound may act as an agonist or antagonist at specific receptor sites, leading to changes in neurotransmitter release and uptake. Additionally, it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thereby increasing their levels in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

a) 2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine)

  • Structure : Lacks the 2-chloro substituent but retains 3,4-dimethoxy groups.
  • Properties: Molecular Formula: C₁₀H₁₅NO₂ Molecular Weight: 181.23 g/mol Applications: Used as a precursor in organic synthesis and referenced as a dopamine impurity .
  • Key Differences : The absence of the 2-chloro group reduces steric hindrance and may lower lipophilicity compared to the target compound.

b) 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe)

  • Structure : Contains a 4-chloro substituent, 2,5-dimethoxy groups, and an N-benzyl-methoxy group.
  • Properties: Molecular Formula: C₁₈H₂₁ClNO₃ Molecular Weight: 340.82 g/mol Activity: A potent hallucinogen acting as a 5-HT₂A receptor agonist .
  • Key Differences: The N-benzyl-methoxy group in NBOMe derivatives significantly enhances receptor affinity and hallucinogenic potency compared to the target compound’s simpler ethanamine structure .

c) 2-(3,4-Dichlorophenyl)ethanamine

  • Structure : Dichloro substitution at 3,4-positions without methoxy groups.

Substituted Cyclopropane Derivatives

a) (2-(2-Chloro-3,4-dimethoxyphenyl)cyclopropyl)methanamine

  • Structure : Incorporates a cyclopropane ring adjacent to the phenyl group.

Physicochemical and Pharmacological Comparison

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine C₁₀H₁₂ClNO₂ 213.66 2-Cl, 3,4-OCH₃ Limited data
2-(3,4-Dimethoxyphenyl)ethanamine C₁₀H₁₅NO₂ 181.23 3,4-OCH₃ Dopamine impurity
25C-NBOMe C₁₈H₂₁ClNO₃ 340.82 4-Cl, 2,5-OCH₃, N-benzyl Hallucinogen (5-HT₂A agonist)
2-(3,4-Dichlorophenyl)ethanamine C₈H₉Cl₂N 190.07 3,4-Cl Synthetic intermediate

Table 2: Pharmacological Insights

Compound Receptor Affinity Toxicity/Effects
25C-NBOMe High 5-HT₂A affinity Severe toxicity (seizures, hyperthermia)
2-(3,4-Dimethoxyphenyl)ethanamine Low/no affinity Mild irritant; no psychoactivity reported
Target Compound Unknown Likely lower toxicity than NBOMe analogs

Research Findings and Implications

  • Substituent Position Matters : In NBOMe derivatives (), halogen placement (e.g., 4-Cl in 25C-NBOMe) enhances 5-HT₂A binding. The target’s 2-Cl substituent may redirect interaction with receptors, though this remains speculative without direct data.
  • Role of Methoxy Groups : 3,4-Dimethoxy substitution is common in psychoactive phenethylamines (e.g., mescaline). The target’s methoxy groups may contribute to hydrogen bonding, but the 2-Cl could sterically hinder receptor access .
  • Safety Profile: Unlike NBOMe compounds, non-benzylated analogs like the target compound are less likely to exhibit extreme toxicity, though chlorinated phenethylamines may still pose risks .

Biological Activity

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine, also known as 2C-DoM, is a member of the phenethylamine class of compounds. Its structure includes a chloro substituent and two methoxy groups on a phenyl ring, which may influence its biological activity and interactions with neurotransmitter systems. This article reviews the available literature on the biological activity of 2C-DoM, including its potential psychoactive effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C10H14ClNO2. The presence of functional groups such as methoxy and chloro suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC10H14ClNO2
Molecular Weight229.68 g/mol
Chemical ClassPhenethylamines
SolubilitySoluble in organic solvents

Psychoactive Effects

Research indicates that 2C-DoM exhibits significant potential for psychoactive effects similar to other compounds in the 2C family, such as mescaline and 25I-NBOMe. The methoxy groups may enhance its interaction with serotonin and dopamine receptors, which are critical in mood regulation and perception . However, specific studies detailing its psychoactive profile remain limited.

Antimicrobial Activity

A study assessing the antimicrobial properties of related compounds found that derivatives of phenethylamines can exhibit varying levels of antibacterial activity. While direct studies on 2C-DoM are scarce, structural analogs have shown moderate to low activity against pathogens such as Staphylococcus aureus and Escherichia coli .

The Minimum Inhibitory Concentration (MIC) values for structurally similar compounds ranged from 0.23 to 0.94 mg/mL against resistant strains . Although specific data for 2C-DoM is not available, its structural similarity suggests potential antimicrobial efficacy.

The exact mechanism of action for 2C-DoM remains unclear due to limited research. However, it is hypothesized that the compound could interact with neurotransmitter systems based on its structural characteristics:

  • Dopamine Receptors : Potential modulation of dopaminergic pathways may influence reward processing and mood.
  • Serotonin Receptors : Similarities to hallucinogenic compounds suggest possible interactions with serotonin receptors, affecting perception and cognition.

Case Studies

While there are no direct case studies specifically involving 2C-DoM, related compounds such as 25I-NBOMe have been documented in clinical settings. A case report highlighted severe physiological responses following exposure to a structurally similar compound, emphasizing the need for caution and further research into the pharmacological effects of such substances .

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Eye/Face Protection: Use safety goggles and face shields compliant with NIOSH or EN 166 standards to prevent splashes .
    • Skin Protection: Wear nitrile or neoprene gloves; inspect gloves for integrity before use and follow proper decontamination protocols .
    • Respiratory Protection: Use NIOSH-approved respirators (e.g., P95 for particulates) in poorly ventilated areas .
  • Environmental Controls: Avoid drainage contamination; use secondary containment for spills .
  • First Aid: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide SDS to healthcare providers .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the positions of methoxy, chloro, and ethylamine groups. Compare chemical shifts with predicted values from computational tools (e.g., ACD/Labs) .
  • Mass Spectrometry (HRMS): Use high-resolution MS to verify the molecular ion peak (expected m/z: 206.069 for C8_8H9_9Cl2_2NO) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identify characteristic bands (e.g., N-H stretch at ~3300 cm1^{-1}, C-O-C stretches for methoxy groups) .

Q. How should researchers store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions: Keep in a tightly sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, as hydrolysis of the chloro and methoxy groups may occur .
  • Stability Monitoring: Periodically assess purity via HPLC or TLC. Discard if discoloration or precipitation is observed .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting point) be resolved?

Methodological Answer:

  • Purity Assessment: Recrystallize the compound using a solvent system (e.g., ethyl acetate/hexane) and measure melting point via differential scanning calorimetry (DSC) to ensure >98% purity .
  • Comparative Analysis: Cross-reference data with peer-reviewed studies (e.g., PubChem, ECHA) and validate experimental conditions (e.g., heating rate in melting point determination) .

Q. What synthetic strategies improve the yield of this compound?

Methodological Answer:

  • Optimized Chlorination: Introduce the chloro substituent early in the synthesis via electrophilic aromatic substitution (EAS) using Cl2_2/FeCl3_3, ensuring regioselectivity at the 2-position .
  • Reductive Amination: Reduce intermediate nitriles or imines with NaBH4_4/AcOH or catalytic hydrogenation (Pd/C, H2_2) to enhance ethylamine group formation .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize side reactions .

Q. How can computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., GPCRs, enzymes). Input the SMILES string (c1cc(c(cc1OCCN)Cl)Cl) to generate 3D conformers .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. What experimental designs mitigate sample degradation during long-term studies?

Methodological Answer:

  • Temperature Control: Store samples at –20°C with desiccants to slow organic degradation .
  • Real-Time Monitoring: Use hyphenated techniques (e.g., LC-MS) to track degradation products. Adjust storage conditions if new peaks emerge in chromatograms .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on solubility or reactivity?

Methodological Answer:

  • Solubility Testing: Perform shake-flask experiments in buffers (pH 1–13) and measure saturation concentrations via UV-Vis spectroscopy .
  • Reactivity Profiling: Conduct competition experiments with nucleophiles (e.g., thiols, amines) under controlled conditions to quantify reaction rates .

Properties

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKGUKHQYUHYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCN)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20986478
Record name 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67287-36-9
Record name 2-Chloro-3,4-dimethoxybenzeneethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=67287-36-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,4-dimethoxyphenethylamine
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Record name 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine
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Record name 2-chloro-3,4-dimethoxyphenethylamine
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Synthesis routes and methods I

Procedure details

28.8 g of LiAlH4 was dispersed in 920 ml of THF in a nitrogen stream. A solution of 100 g of AlCl3 in 1220 ml of THF was added dropwise to the dispersion under cooling at 0° C. After the completion of the addition, the mixture was stirred for 1 hour and a solution of 92 g of 2-chloro-3,4-dimethoxy-β-nitrostyrene obtained in Step 3 in 1440 ml of THF was added dropwise thereto. After the mixture was stirred at room temperature overnight, 122 ml of water was carefully added dropwise thereto under cooling with ice and then 122 ml of concentrated NH4OH was added dropwise thereto. The mixture was stirred for 1 hour and crystals thus precipitated were separated by filtration and the mother liquor was concentrated under reduced pressure. 300 ml of ethyl acetate and a 10% NaOH aqueous solution were added to the residue to conduct extraction. After washing with water followed by dehydration over MgSO4 and concentration to dryness under reduced pressure, 2-(2-chloro-3,4-dimethoxyphenyl)ethylamine (63.9 g, 79%) was obtained.
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
920 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1220 mL
Type
solvent
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Quantity
92 g
Type
reactant
Reaction Step Three
Name
Quantity
1440 mL
Type
solvent
Reaction Step Three
Name
Quantity
122 mL
Type
reactant
Reaction Step Four
Name
Quantity
122 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To tetrahydrofuran (THF) (60 mL) was added lithium aluminum hydride (1.822 g, 48.0 mmol) at 0° C. and aluminium chloride (6.40 g, 48.0 mmol) in tetrahydrofuran (THF) (80 mL) was added via syringe. The solution of (E)-2-chloro-3,4-dimethoxy-1-(2-nitrovinyl)benzene (5.85 g, 24 mmol) in tetrahydrofuran (THF) (100 mL) was added via addition funnel over 40 min. Stirred at rt for 16 h. Water (8 ml) was added dropwise followed by 5N hydrochloric acid (60 ml). The mixture was washed with ether (2×200 mL) and the aqueous phase was made basic with 6N sodium hydroxide. The aqueous layer was extracted with ether (3×200 mL). Dried over magnesium sulfate, evaporated to give 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine (2.85 g, 13.21 mmol, 55.1% yield). LCMS (M+H)+: 216.0
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
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solvent
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
1.822 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

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